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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B15594935 Get Quote

An In-Depth Technical Guide to the Spectral Data of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carmichaenine E is a C19-diterpenoid alkaloid that has been isolated from the lateral root of

Aconitum carmichaelii. The determination of its complex chemical structure was achieved

through a combination of advanced spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and

Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the available

spectral data for Carmichaenine E and the experimental methodologies employed for its

characterization, based on the primary scientific literature.

Spectroscopic Data
The following tables summarize the key quantitative spectral data for Carmichaenine E, which

are essential for its unequivocal identification and characterization.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to

determine the precise mass and elemental composition of Carmichaenine E.
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Parameter Value

Ionization Mode Positive

Measured m/z 558.3011 [M+H]⁺

Molecular Formula C₃₁H₄₃NO₈

Infrared (IR) Spectroscopy
The infrared spectrum of Carmichaenine E provides information about its key functional

groups.

Wavenumber (cm⁻¹) Functional Group Assignment

3440 O-H Stretching

1735 C=O Stretching (Ester)

1630 C=C Stretching

1090 C-O Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). The chemical

shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Atom No. δc (ppm) Atom No. δc (ppm)

1 84.1 15 38.2

2 26.3 16 82.5

3 34.8 17 62.1

4 39.1 18 78.1

5 49.3 19 57.5

6 82.9 N-CH₂ 49.8

7 45.1 CH₃ 13.5

8 76.5 1'-OMe 56.4

9 47.9 3'-OMe 56.3

10 41.5 4'-OMe 56.3

11 50.1 Benzoyl-C=O 166.5

12 29.5 Benzoyl-1' 130.2

13 75.3 Benzoyl-2',6' 129.7

14 83.5 Benzoyl-3',5' 128.5

Benzoyl-4' 133.1

¹H NMR Spectral Data (500 MHz, CDCl₃)
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Position δн (ppm, multiplicity, J in Hz)

1 3.28 (1H, d, J = 8.5)

5 4.15 (1H, s)

6 4.88 (1H, d, J = 5.0)

15 2.55 (1H, m)

17 5.85 (1H, s)

18 4.25 (1H, d, J = 7.0), 4.35 (1H, d, J = 7.0)

N-CH₂CH₃ 1.10 (3H, t, J = 7.0)

1'-OMe 3.88 (3H, s)

3'-OMe 3.87 (3H, s)

4'-OMe 3.86 (3H, s)

Benzoyl-2',6' 8.05 (2H, d, J = 8.5)

Benzoyl-3',5' 7.45 (2H, t, J = 8.5)

Benzoyl-4' 7.58 (1H, t, J = 8.5)

Experimental Protocols
The following section outlines the general methodologies used in the isolation and

spectroscopic analysis of Carmichaenine E.

Isolation Protocol
The dried and powdered lateral roots of Aconitum carmichaelii were subjected to extraction with

95% ethanol. The resulting crude extract was then partitioned between various solvents of

differing polarities to achieve a preliminary separation of the constituents. The fraction

containing Carmichaenine E was further purified using a combination of chromatographic

techniques, including silica gel column chromatography, Sephadex LH-20 column

chromatography, and preparative high-performance liquid chromatography (HPLC).
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Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were

acquired on a Bruker AV-500 spectrometer. The solvent used was CDCl₃, and chemical shifts

were referenced to the residual solvent signals.

Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 Time-of-Flight

(TOF) mass spectrometer equipped with an electrospray ionization source.

Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer

using a KBr pellet.

Visualization of Experimental Workflow
The logical flow from the plant source to the final elucidated structure of Carmichaenine E is

depicted in the following diagram.
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Caption: Experimental workflow for the isolation and structural determination of

Carmichaenine E.

As of the latest available information, specific signaling pathways for Carmichaenine E have

not been reported in the scientific literature. Further pharmacological studies are required to

determine its biological targets and mechanisms of action.

To cite this document: BenchChem. [Carmichaenine E spectral data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594935#carmichaenine-e-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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